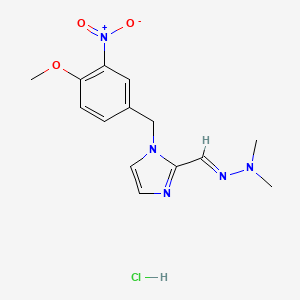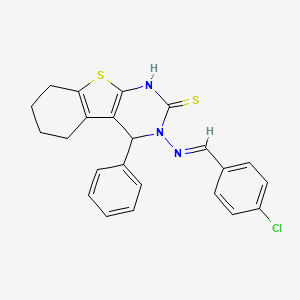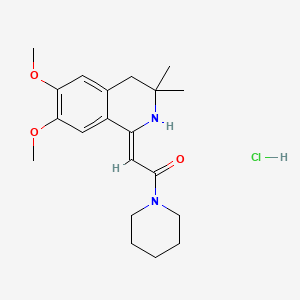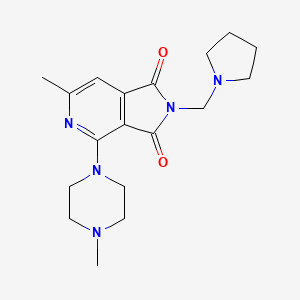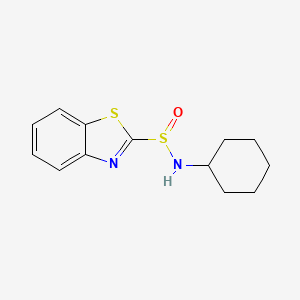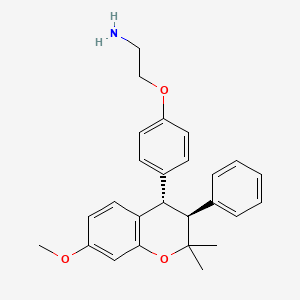
Platinum, (propanedioato(2-)-O,O')bis(1,1'-thiobis(ethane))-, (SP-4-2)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, (propanedioato(2-)-O,O’)bis(1,1’-thiobis(ethane))-, (SP-4-2)- is a platinum-based coordination compound. This compound is known for its unique chemical structure, which includes a platinum center coordinated to propanedioato and thiobis(ethane) ligands. The compound’s distinct coordination environment makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (propanedioato(2-)-O,O’)bis(1,1’-thiobis(ethane))-, (SP-4-2)- typically involves the reaction of platinum salts with propanedioic acid and 1,1’-thiobis(ethane). The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The platinum salt, such as platinum(II) chloride, is dissolved in a suitable solvent, and the ligands are added sequentially. The reaction mixture is then stirred and heated to facilitate the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Platinum, (propanedioato(2-)-O,O’)bis(1,1’-thiobis(ethane))-, (SP-4-2)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like water, ethanol, or acetonitrile, under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species. Substitution reactions can result in new coordination compounds with different ligands.
科学研究应用
Platinum, (propanedioato(2-)-O,O’)bis(1,1’-thiobis(ethane))-, (SP-4-2)- has several scientific research applications:
Chemistry: The compound is studied for its unique coordination chemistry and potential as a catalyst in various chemical reactions.
Biology: Research explores its interactions with biological molecules and potential as a therapeutic agent.
Medicine: The compound’s potential as an anticancer agent is of particular interest, given the success of other platinum-based drugs like cisplatin.
Industry: Its catalytic properties make it useful in industrial processes, including hydrogenation and oxidation reactions.
作用机制
The mechanism by which Platinum, (propanedioato(2-)-O,O’)bis(1,1’-thiobis(ethane))-, (SP-4-2)- exerts its effects involves coordination to target molecules In biological systems, the compound can bind to DNA or proteins, disrupting their function and leading to cell death
相似化合物的比较
Similar Compounds
Platinum, dichlorobis(1,1’-thiobis(ethane))-, (SP-4-1)-: This compound has a similar coordination environment but with chloride ligands instead of propanedioato.
Cisplatin: A well-known platinum-based anticancer drug with a different ligand set (chloride and ammonia).
Uniqueness
Platinum, (propanedioato(2-)-O,O’)bis(1,1’-thiobis(ethane))-, (SP-4-2)- is unique due to its specific ligand combination, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
145956-56-5 |
|---|---|
分子式 |
C11H22O4PtS2 |
分子量 |
477.5 g/mol |
IUPAC 名称 |
ethylsulfanylethane;platinum(2+);propanedioate |
InChI |
InChI=1S/2C4H10S.C3H4O4.Pt/c2*1-3-5-4-2;4-2(5)1-3(6)7;/h2*3-4H2,1-2H3;1H2,(H,4,5)(H,6,7);/q;;;+2/p-2 |
InChI 键 |
HGABFFDAAGIJQE-UHFFFAOYSA-L |
规范 SMILES |
CCSCC.CCSCC.C(C(=O)[O-])C(=O)[O-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


